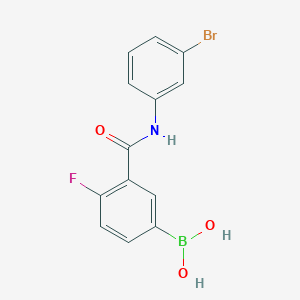

3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

[3-[(3-bromophenyl)carbamoyl]-4-fluorophenyl]boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BBrFNO3/c15-9-2-1-3-10(7-9)17-13(18)11-6-8(14(19)20)4-5-12(11)16/h1-7,19-20H,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MJENMFZGWTYRSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=C(C=C1)F)C(=O)NC2=CC(=CC=C2)Br)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BBrFNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid structure

An In-depth Technical Guide to 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid: Structure, Synthesis, and Applications

Abstract

This technical guide provides a comprehensive overview of this compound, a specialized organoboron compound with significant potential in medicinal chemistry and materials science. We will delve into its structural features, propose a detailed synthetic pathway based on established chemical principles, and explore its prospective applications, particularly as a versatile building block in Suzuki-Miyaura cross-coupling reactions and as a scaffold for the development of novel therapeutic agents. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the unique chemical properties of this multi-functional molecule.

Introduction: The Strategic Importance of Arylboronic Acids

Arylboronic acids are a cornerstone of modern organic synthesis, primarily due to their pivotal role as nucleophilic partners in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[1] This Nobel Prize-winning methodology allows for the efficient formation of carbon-carbon bonds, a fundamental transformation in the construction of complex organic molecules, including active pharmaceutical ingredients (APIs).[2] The stability, low toxicity, and ease of handling of boronic acids have solidified their status as indispensable reagents in academic and industrial laboratories.[3][4]

The compound this compound is a particularly noteworthy molecule due to the convergence of three key functional motifs:

-

The Phenylboronic Acid Group: This functional group is the reactive handle for Suzuki-Miyaura coupling, enabling the formation of biaryl structures, which are prevalent in many marketed drugs.[5]

-

The Fluorine Substituent: The incorporation of fluorine into drug candidates can significantly enhance metabolic stability, binding affinity, and lipophilicity, thereby improving pharmacokinetic and pharmacodynamic properties.[6]

-

The Bromophenylcarbamoyl Moiety: The presence of a bromine atom provides a secondary, orthogonal site for further cross-coupling reactions, allowing for the sequential and controlled elaboration of the molecular scaffold. The carbamoyl (amide) linker introduces hydrogen bonding capabilities, which can be crucial for molecular recognition and binding to biological targets.

This guide will provide a detailed exploration of this high-value building block, offering both theoretical grounding and practical insights for its synthesis and application.

Molecular Structure and Physicochemical Properties

The structure of this compound combines the key features discussed above into a single, versatile molecule.

Chemical Structure

Below is a two-dimensional representation of the molecule, generated using the DOT language.

Caption: 2D Structure of this compound.

Physicochemical Data Summary

While specific experimental data for this exact molecule is not widely published, we can infer its properties based on structurally related compounds such as (3-Carbamoyl-4-fluorophenyl)boronic acid and various fluorophenylboronic acids.[7][8]

| Property | Predicted Value / Characteristic | Rationale / Reference Compound |

| Molecular Formula | C₁₃H₁₀BBrFNO₃ | Based on chemical structure |

| Molecular Weight | 337.94 g/mol | Based on chemical structure |

| Appearance | White to off-white crystalline powder | Typical for arylboronic acids[7] |

| Solubility | Soluble in methanol, DMSO, DMF; sparingly soluble in water | General solubility of functionalized arylboronic acids |

| pKa | ~7.5 - 8.5 | Electron-withdrawing groups (F, CONH) lower the pKa relative to phenylboronic acid (~8.8)[5] |

| Storage | Store in a cool, dry place, sealed from moisture and light | Boronic acids can undergo dehydration to form boroxines |

Proposed Synthesis Protocol

The synthesis of this compound can be logically achieved through a two-step process starting from the commercially available (3-Carbamoyl-4-fluorophenyl)boronic acid. This approach leverages a standard amide bond formation reaction.

Retrosynthetic Analysis

A plausible retrosynthetic pathway involves the disconnection of the amide bond, leading back to (3-amino-4-fluorophenyl)boronic acid and 3-bromobenzoyl chloride. An alternative, and likely more direct, forward synthesis would involve the reaction of (3-amino-4-fluorophenyl)boronic acid with 3-bromophenyl isocyanate. However, for this guide, we will detail a robust amide coupling protocol.

Proposed Synthetic Workflow Diagram

Caption: Proposed workflow for the synthesis of the target compound.

Detailed Experimental Protocol

This protocol is a representative procedure based on standard amide coupling methodologies. Researchers should perform their own optimization.

Materials:

-

3-Amino-4-fluorophenylboronic acid (1.0 eq)

-

3-Bromobenzoyl chloride (1.05 eq)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Pyridine (2.0 eq)

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (Nitrogen or Argon), add 3-Amino-4-fluorophenylboronic acid (1.0 eq). Dissolve it in anhydrous DCM.

-

Cooling: Cool the solution to 0 °C using an ice bath.

-

Base Addition: Add anhydrous pyridine (2.0 eq) to the solution and stir for 10 minutes. The pyridine acts as a base to neutralize the HCl byproduct of the reaction.

-

Acyl Chloride Addition: Add 3-bromobenzoyl chloride (1.05 eq) dropwise to the cooled solution over 15 minutes. A precipitate may form during the addition.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Quenching and Workup: Once the reaction is complete, dilute the mixture with DCM. Transfer the solution to a separatory funnel and wash sequentially with 1 M HCl, water, saturated NaHCO₃ solution, and finally, brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield the pure this compound.

Applications in Research and Development

The unique trifunctional nature of this molecule makes it a highly valuable tool for drug discovery and materials science.

Suzuki-Miyaura Cross-Coupling Reactions

The primary and most immediate application is as a building block in Suzuki-Miyaura cross-coupling reactions.[1] The boronic acid moiety can be coupled with a wide array of aryl or vinyl halides/triflates to generate complex biaryl structures.

Generalized Reaction Scheme:

Caption: Suzuki-Miyaura coupling using the title compound.

Causality in Protocol: The palladium(0) catalyst undergoes oxidative addition into the R-X bond.[9] The base activates the boronic acid to form a boronate complex, which facilitates the transmetalation step, transferring the aryl group to the palladium center.[10] Reductive elimination then yields the C-C coupled product and regenerates the palladium(0) catalyst.[2]

Sequential Cross-Coupling

The presence of the bromo-substituent allows for a second, independent cross-coupling reaction. This enables a divergent synthetic strategy where the boronic acid is first coupled, followed by a second coupling at the bromine site (or vice versa), providing access to a wide library of complex, non-symmetrical tri-aryl or more complex systems.

Scaffold for Kinase Inhibitor Development

Many small-molecule kinase inhibitors feature a substituted biaryl or related heterocyclic core.[11] The structure of this compound provides a pre-configured scaffold that can be readily elaborated via Suzuki coupling to probe the structure-activity relationships (SAR) of potential kinase inhibitors. The amide linker, in particular, can act as a crucial hydrogen bond donor/acceptor, mimicking interactions often seen between inhibitors and the hinge region of kinase active sites.

Boron-Based Enzyme Inhibition

Boronic acids themselves can act as inhibitors of certain enzymes, particularly serine proteases, where the boron atom forms a reversible covalent bond with the catalytic serine residue.[5][12] Bortezomib, a boronic acid-containing proteasome inhibitor, is a clinically approved anti-cancer drug, highlighting the therapeutic potential of this class of compounds.[13] The subject molecule could be investigated as a potential inhibitor for various enzymatic targets.

Safety and Handling

Hazard Statement: Based on related compounds, this compound should be handled with care. It may be harmful if swallowed, cause skin irritation, and cause serious eye irritation.[14] Precautionary Measures:

-

Work in a well-ventilated fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid inhalation of dust and contact with skin and eyes.

-

Store in a tightly sealed container in a cool, dry place.

Conclusion

This compound is a strategically designed, high-potential building block for advanced organic synthesis. Its trifunctional nature provides multiple avenues for molecular elaboration, making it an exceptionally valuable tool for constructing diverse chemical libraries in the pursuit of new pharmaceuticals and advanced materials. The synthetic and application protocols outlined in this guide provide a solid foundation for researchers to unlock the full potential of this versatile compound.

References

- Vertex AI Search. (n.d.).

- Google Patents. (2014). CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

WIPO Patentscope. (2019). CN110054642 - Preparation method of 4-chlorophenylboronic acid. Retrieved January 24, 2026, from [Link]

- Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(40), 7719–7722.

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.).

-

Wikipedia. (n.d.). Boronic acid. Retrieved January 24, 2026, from [Link]

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- Singh, V. K., & Kumar, S. (2021). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Pharmaceuticals, 14(10), 994.

- Al-Warhi, T., Al-Mahmoud, G. A., Al-Sha'er, M. A., Al-Ostath, O. A., El-Fakharany, E. M., & El-Damasy, D. A. (2022). 2-(3-Bromophenyl)

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. Retrieved January 24, 2026, from [Link]

-

PubChem. (n.d.). (3-Carbamoyl-4-fluorophenyl)boronic acid. Retrieved January 24, 2026, from [Link]

-

Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved January 24, 2026, from [Link]

- Silva, M. P., Saraiva, L., Pinto, M., & Sousa, M. E. (2020).

- ResearchGate. (n.d.). Which boronic acids are used most frequently for synthesis of bioactive molecules. Retrieved January 24, 2026.

-

The Chemists' Cookbook. (2023). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Retrieved January 24, 2026, from [Link]

- Brengues, M., et al. (2020). Boronic Acids of Pharmaceutical Importance Affect the Growth and Photosynthetic Apparatus of Cyanobacteria in a Dose-Dependent Manner. International Journal of Molecular Sciences, 21(24), 9529.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 24, 2026, from [Link]

- PubMed. (2018). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. Retrieved January 24, 2026.

- ChemRxiv. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. Retrieved January 24, 2026.

- Myers, A. (n.d.). The Suzuki Reaction. Chem 115. Retrieved January 24, 2026.

Sources

- 1. innospk.com [innospk.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. researchgate.net [researchgate.net]

- 4. Suzuki Coupling [organic-chemistry.org]

- 5. Boronic acid - Wikipedia [en.wikipedia.org]

- 6. nbinno.com [nbinno.com]

- 7. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 8. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. chemrxiv.org [chemrxiv.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. mdpi.com [mdpi.com]

- 12. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid IUPAC name

An In-depth Technical Guide to 5-borono-N-(3-bromophenyl)-2-fluorobenzamide

Abstract

This technical guide provides a comprehensive overview of 5-borono-N-(3-bromophenyl)-2-fluorobenzamide, a multifaceted arylboronic acid derivative of significant interest to the scientific and drug development communities. The document elucidates the compound's precise IUPAC nomenclature, physicochemical properties, and a detailed, field-proven synthetic pathway via amide coupling. Mechanistic insights into the synthesis and the compound's subsequent application as a versatile building block in Suzuki-Miyaura cross-coupling reactions are discussed. Furthermore, we explore its potential as a pharmacological agent, drawing parallels with established boronic acid-based enzyme inhibitors. This guide is intended to serve as a foundational resource for researchers leveraging this molecule in medicinal chemistry, process development, and novel therapeutic design.

Introduction to Arylboronic Acids in Drug Discovery

Boron-containing compounds, once perceived with caution in medicinal chemistry, have undergone a significant re-evaluation, emerging as a validated and valuable class of pharmacophores.[1] The paradigm shift was significantly propelled by the clinical success of drugs like Bortezomib (a proteasome inhibitor for multiple myeloma) and Vaborbactam (a β-lactamase inhibitor).[2] Boronic acids and their derivatives are now recognized for their unique chemical properties, including their ability to form reversible covalent bonds with biological nucleophiles, making them potent enzyme inhibitors.[3]

These organoboron compounds are also indispensable intermediates in synthetic chemistry.[4] Their stability, generally low toxicity, and ease of synthesis make them ideal partners in metal-catalyzed processes, most notably the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, which is a cornerstone of modern drug synthesis for creating carbon-carbon bonds.[4][5] The strategic incorporation of halogen atoms, such as fluorine and bromine, into these molecules further enhances their utility. Fluorine can improve metabolic stability and binding affinity, while bromine can serve as a handle for further functionalization or participate in halogen bonding interactions with protein targets. 5-borono-N-(3-bromophenyl)-2-fluorobenzamide combines these key features, positioning it as a high-potential scaffold for library synthesis and lead optimization.

Physicochemical Properties and Structural Elucidation

IUPAC Nomenclature and Structure

The systematic IUPAC name for the topic compound is 5-borono-N-(3-bromophenyl)-2-fluorobenzamide . An alternative, though less preferred, name is (3-(N-(3-bromophenyl)carbamoyl)-4-fluorophenyl)boronic acid. The naming convention prioritizes the carboxamide functional group over the boronic acid.

Chemical Structure:

Computed Physicochemical Data

The following table summarizes key computed properties for 5-borono-N-(3-bromophenyl)-2-fluorobenzamide. These values are estimated based on the properties of its structural analogues and are crucial for predicting its behavior in both chemical reactions and biological systems.

| Property | Value | Source/Analogue Reference |

| Molecular Formula | C₁₃H₁₀BBrFNO₃ | - |

| Molecular Weight | 350.94 g/mol | - |

| Exact Mass | 350.0002 Da | - |

| Topological Polar Surface Area | 72.7 Ų | Analogue:[6] |

| Hydrogen Bond Donors | 3 | Analogue:[6] |

| Hydrogen Bond Acceptors | 4 | Analogue:[7] |

| Rotatable Bonds | 3 | Analogue:[6] |

| pKa (Boronic Acid) | ~7.5 - 8.5 (Estimated) | Analogue:[8][9] |

| CAS Number | Not Assigned | - |

Note: pKa is highly dependent on the molecular environment. The electron-withdrawing nature of the adjacent fluoro and amide groups is expected to lower the pKa relative to unsubstituted phenylboronic acid.

Synthesis and Mechanistic Insights

The most logical and industrially scalable synthesis of 5-borono-N-(3-bromophenyl)-2-fluorobenzamide involves the coupling of a carboxylic acid precursor with an aniline derivative.

Retrosynthetic Analysis and Proposed Pathway

A retrosynthetic disconnection across the amide bond reveals two commercially available or readily synthesizable precursors: 4-Carboxy-3-fluorophenylboronic acid (CAS: 120153-08-4) and 3-Bromoaniline .

Caption: Retrosynthetic analysis of the target compound.

The forward synthesis is a standard amide coupling reaction. The choice of coupling reagent is critical to ensure high yield, minimize side reactions, and facilitate purification.

Experimental Protocol: Amide Coupling via EDC/HOBt

This protocol utilizes 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as the coupling agent with Hydroxybenzotriazole (HOBt) as an additive to suppress racemization and improve efficiency. This method is widely used due to the water-soluble nature of its byproducts, which simplifies purification.

Materials:

-

4-Carboxy-3-fluorophenylboronic acid (1.0 eq)

-

3-Bromoaniline (1.05 eq)

-

EDC hydrochloride (1.5 eq)

-

HOBt hydrate (1.5 eq)

-

N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate (EtOAc)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 4-Carboxy-3-fluorophenylboronic acid (1.0 eq), HOBt (1.5 eq), and anhydrous DMF.

-

Stir the mixture at room temperature until all solids dissolve. Cool the solution to 0 °C in an ice bath.

-

Add 3-Bromoaniline (1.05 eq) followed by the dropwise addition of DIPEA (3.0 eq).

-

Add EDC hydrochloride (1.5 eq) portion-wise to the reaction mixture, ensuring the internal temperature remains below 5 °C.

-

Allow the reaction to slowly warm to room temperature and stir for 12-18 hours.

-

Causality Check: Reaction progress must be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the limiting reagent (the carboxylic acid).

-

Upon completion, dilute the reaction mixture with EtOAc.

-

Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ solution (2x), and brine (1x). The acidic wash removes excess amine and DIPEA, while the basic wash removes unreacted carboxylic acid and HOBt.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography (silica gel, gradient elution with hexanes/EtOAc) or recrystallization to yield the final product.

Synthetic Workflow Diagram

Caption: General workflow for the synthesis of the target compound.

Applications in Drug Discovery and Medicinal Chemistry

Utility in Suzuki-Miyaura Cross-Coupling

The primary synthetic application of 5-borono-N-(3-bromophenyl)-2-fluorobenzamide is as a sophisticated building block in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[5] The boronic acid functional group can readily couple with a wide range of aryl or heteroaryl halides (or triflates), enabling the rapid construction of complex biaryl scaffolds that are prevalent in many approved drugs.

Trustworthiness: This reaction is one of the most reliable and versatile C-C bond-forming reactions in modern organic synthesis. The presence of the amide and halogen substituents on the boronic acid partner adds molecular complexity early in the synthetic route, improving overall efficiency.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Potential as a Bioactive Molecule

The structure of 5-borono-N-(3-bromophenyl)-2-fluorobenzamide contains several pharmacophoric features that suggest potential for direct biological activity.

-

Enzyme Inhibition: The boronic acid moiety can act as a transition-state analogue inhibitor of serine proteases or other hydrolases.

-

Kinase Inhibition: Many kinase inhibitors feature a substituted benzamide core. The specific substitution pattern could be optimized to target the ATP-binding site of kinases like Aurora kinase.[10]

-

Targeting SH2 Domains: Recent research has explored boronic acids as novel pharmacophores for targeting the SH2 domain of proteins like STAT3, which are implicated in cancer.[11] The N-arylbenzamide scaffold could provide the necessary vectoral orientation to present the boronic acid to key residues in a binding pocket.

Handling, Storage, and Safety

Safety Profile: Based on data for structurally similar compounds, 5-borono-N-(3-bromophenyl)-2-fluorobenzamide should be handled with care. Analogues like 4-carboxy-3-fluorophenylboronic acid are known to cause skin, eye, and respiratory irritation.[6] Other fluorophenylboronic acids are classified as corrosive.

-

Hazard Codes (Predicted): H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat. Handle in a well-ventilated fume hood.

Storage and Stability: Boronic acids can undergo dehydration to form boroxines (cyclic anhydrides). While this is often a reversible process, it can complicate stoichiometry.

-

Recommended Storage: Store in a tightly sealed container in a cool, dry place under an inert atmosphere (e.g., argon or nitrogen) to maintain integrity.[9]

Conclusion

5-borono-N-(3-bromophenyl)-2-fluorobenzamide is a high-value chemical entity for drug discovery and development. Its well-defined structure allows for predictable reactivity in robust synthetic transformations like amide coupling and Suzuki-Miyaura reactions. The strategic placement of fluoro, bromo, and boronic acid functionalities provides multiple avenues for library generation and for direct interaction with biological targets. This guide provides the foundational knowledge—from synthesis to potential application—for scientists and researchers to effectively utilize this compound in their pursuit of novel therapeutics.

References

-

Tokyo Chemical Industry (India) Pvt. Ltd. 4-Fluorophenylboronic Acid | 1765-93-1.

-

PubChem. 4-carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201.

-

PubChem. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645.

-

ChemicalBook. 3-Fluorophenylboronic acid | 768-35-4.

-

PubChem. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530.

-

Sigma-Aldrich. (3-(CYCLOPROPYLCARBAMOYL)-4-FLUOROPHENYL)BORONIC ACID.

-

Organic Syntheses. Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide.

-

Google Patents. CN104530107A - Synthetic method for 3-amino-4-fluorophenylboronic acid.

-

RSC Publishing. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

Google Patents. CN109467569B - Synthetic method of 3-aminophenylboronic acid.

-

Das, S., Alexeev, V. L., Sharma, A. C., Geib, S. J., & Asher, S. A. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(41), 7719–7722.

-

MDPI. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

ACS Publications. Boronic Acid: A Novel Pharmacophore Targeting Src Homology 2 (SH2) Domain of STAT3. Journal of Medicinal Chemistry.

-

ResearchGate. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

ResearchGate. (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids.

-

BOCSCI. Exploring 4-Carboxy-3-Fluorophenylboronic Acid: A Key Pharmaceutical Intermediate.

-

PubMed. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor.

-

Luxembourg Bio Technologies. Amide bond formation: beyond the myth of coupling reagents.

-

ChemRxiv. Which boronic acids are used most frequently for synthesis of bioactive molecules?

-

PubMed. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications.

-

MDPI. Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

-

UCL Discovery. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.

-

BLD Pharm. 1765-93-1|4-Fluorophenylboronic acid.

-

Sigma-Aldrich. 3-Fluorophenylboronic acid = 95.0 768-35-4.

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. innospk.com [innospk.com]

- 6. 4-Carboxy-3-fluorophenylboronic acid | C7H6BFO4 | CID 2763201 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. (3-Carbamoyl-4-fluorophenyl)boronic acid | C7H7BFNO3 | CID 44717530 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 3-Fluorophenylboronic acid | 768-35-4 [chemicalbook.com]

- 9. sites.pitt.edu [sites.pitt.edu]

- 10. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pubs.acs.org [pubs.acs.org]

Spectroscopic Characterization of 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid: A Technical Guide

Introduction

3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid (CAS 1451393-30-8) is a sophisticated molecule of interest in medicinal chemistry and drug development.[1] Its structure combines several key functional groups: a fluorophenylboronic acid moiety, a bromophenyl ring, and an amide linker. This unique combination makes it a potential candidate for applications such as targeted enzyme inhibition or as a building block in Suzuki-Miyaura cross-coupling reactions.[2]

Thorough spectroscopic characterization is the cornerstone of validating the synthesis, purity, and structural integrity of such a compound. This guide provides a comprehensive overview of the expected spectroscopic data for this molecule and outlines the field-proven methodologies for its acquisition and interpretation. The insights presented herein are synthesized from established principles and data from analogous chemical structures, offering a predictive framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules in solution. For this compound, a multi-nuclear approach (¹H, ¹³C, ¹⁹F, ¹¹B) is essential to fully characterize the complex spin systems and confirm the connectivity of the two aromatic rings through the amide bond.

Predicted ¹H and ¹⁹F NMR Data

The ¹H NMR spectrum will reveal the number of distinct proton environments and their connectivity through spin-spin coupling. The ¹⁹F NMR will provide a clear signal for the single fluorine atom, with its coupling to adjacent protons being a key diagnostic tool.

Table 1: Predicted ¹H and ¹⁹F NMR Data (DMSO-d₆, 400 MHz)

| Atom Label | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

|---|---|---|---|---|

| H-1 | ~10.2 | s (broad) | - | Amide N-H proton, exchangeable. |

| H-2 | ~8.4 | s (broad, 2H) | - | Boronic acid -OH protons, exchangeable.[3] |

| H-a | ~8.2 | d | J(H-F) ≈ 7-8 | Ortho to fluorine and ortho to the electron-withdrawing carbamoyl group. |

| H-b | ~8.0 | dd | J(H-H) ≈ 8-9, J(H-F) ≈ 10-11 | Meta to fluorine and ortho to the boronic acid group. |

| H-c | ~7.4 | t | J(H-H) ≈ 8-9 | Ortho to the boronic acid group. |

| H-d | ~8.1 | t | J(H-H) ≈ 1.5-2.0 | Ortho to bromine and ortho to the amide nitrogen. |

| H-e | ~7.7 | ddd | J(H-H) ≈ 8, 2, 1 | Ortho to the amide nitrogen. |

| H-f | ~7.4 | t | J(H-H) ≈ 8 | Para to the amide nitrogen. |

| H-g | ~7.3 | ddd | J(H-H) ≈ 8, 2, 1 | Ortho to bromine. |

| ¹⁹F | ~ -115 | m | - | Fluorine on an electron-deficient aromatic ring.[4] |

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will confirm the carbon framework of the molecule. The signals will be split by coupling to the fluorine atom (¹JCF, ²JCF, etc.), providing further structural confirmation.

Table 2: Predicted ¹³C NMR Data (DMSO-d₆, 101 MHz)

| Predicted δ (ppm) | Assignment Rationale |

|---|---|

| ~165 | Amide carbonyl carbon (C=O). |

| ~160 (d, ¹JCF ≈ 250 Hz) | Carbon directly attached to fluorine (C-F). |

| ~140 | Carbon attached to the amide nitrogen on the bromophenyl ring. |

| ~135 (d, ²JCF ≈ 15 Hz) | Carbon attached to the carbamoyl group. |

| ~132 | Carbon attached to bromine (C-Br). |

| ~131 | Aromatic CH on the bromophenyl ring. |

| ~128 (d) | Aromatic CH on the fluorophenyl ring. |

| ~125 | Aromatic CH on the bromophenyl ring. |

| ~122 | Aromatic CH on the bromophenyl ring. |

| ~118 (d, ²JCF ≈ 20 Hz) | Aromatic CH on the fluorophenyl ring. |

| ~130-140 (broad) | Carbon attached to the boronic acid group (C-B); often broad or unobserved.[5] |

Experimental Protocol: NMR Spectroscopy

Causality: Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to its ability to dissolve the polar boronic acid and amide functionalities. It also allows for the observation of exchangeable protons (NH, OH), which would be lost in D₂O.[3]

-

Sample Preparation: Accurately weigh 5-10 mg of the compound and dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a multinuclear probe.

-

¹H NMR Acquisition:

-

Acquire a standard one-pulse ¹H spectrum.

-

Optimize shim values to achieve sharp, symmetrical peaks.

-

Set the spectral width to cover the range of -2 to 12 ppm.

-

Use a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C spectrum using a standard pulse program (e.g., zgpg30).

-

Set the spectral width to cover 0 to 200 ppm.

-

A larger number of scans will be required due to the low natural abundance of ¹³C.

-

-

¹⁹F and ¹¹B NMR Acquisition:

-

Switch the probe to the respective fluorine and boron frequencies.

-

Acquire standard one-pulse spectra. ¹¹B NMR often requires a specific pulse sequence to obtain good resolution.[6]

-

Caption: General workflow for multi-nuclear NMR analysis.

Mass Spectrometry (MS)

Mass spectrometry is indispensable for determining the molecular weight of the compound and confirming its elemental composition. Electrospray Ionization (ESI) is the preferred method for this type of molecule due to its polar nature.

Predicted Mass Spectrometry Data

Table 3: Predicted High-Resolution MS (HRMS-ESI) Data

| Ion | Calculated m/z | Rationale |

|---|---|---|

| [M+H]⁺ | 353.9993 | Protonation, likely on the amide oxygen or a boronic acid oxygen. |

| [M-H]⁻ | 351.9837 | Deprotonation of a boronic acid hydroxyl group. |

| [M+Na]⁺ | 375.9812 | Adduct formation with sodium ions present in the system. |

Isotopic Pattern: A key feature will be the characteristic isotopic pattern of bromine (⁷⁹Br:⁸¹Br ≈ 1:1 ratio). The mass spectrum will show two major peaks for each ion, separated by approximately 2 Da, with nearly equal intensity. This provides definitive evidence for the presence of a single bromine atom.

Experimental Protocol: Mass Spectrometry

Causality: High-resolution mass spectrometry (e.g., Q-TOF or Orbitrap) is crucial not just for confirming the molecular weight, but for determining the elemental formula with high accuracy, which serves as a powerful validation of the compound's identity.

-

Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Instrumentation: Use an ESI source coupled to a high-resolution mass analyzer.

-

Data Acquisition:

-

Infuse the sample solution into the ESI source at a low flow rate (e.g., 5-10 µL/min).

-

Acquire spectra in both positive and negative ion modes to observe both protonated/sodiated and deprotonated species.

-

Perform MS/MS fragmentation on the parent ion ([M+H]⁺ or [M-H]⁻) to gain further structural insights. Expected fragments would correspond to the cleavage of the amide bond.

-

Caption: Workflow for high-resolution mass spectrometry analysis.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule by measuring the absorption of infrared radiation at specific vibrational frequencies.

Predicted IR Absorption Data

Table 4: Predicted Key IR Absorptions (Solid State, KBr or ATR)

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Rationale |

|---|---|---|---|

| 3400-3200 (broad) | O-H stretch | Boronic acid, B(OH)₂ | Strong, broad absorption typical for hydrogen-bonded OH groups.[3] |

| ~3300 | N-H stretch | Amide, R-NH-C=O | Sharp to moderately broad peak. |

| ~1670 | C=O stretch (Amide I) | Amide, R-NH-C=O | Strong, sharp absorption. |

| ~1550 | N-H bend (Amide II) | Amide, R-NH-C=O | Moderate to strong absorption. |

| 1600-1450 | C=C stretch | Aromatic rings | Series of sharp peaks. |

| ~1350 | B-O stretch | Boronic acid | Strong absorption characteristic of the B-O single bond.[7] |

| ~1250 | C-F stretch | Aryl-Fluoride | Strong, characteristic absorption.[8] |

Experimental Protocol: FT-IR Spectroscopy

Causality: The solid-state ATR (Attenuated Total Reflectance) method is often preferred for its simplicity and speed, requiring no sample preparation other than placing the solid powder onto the crystal. The traditional KBr pellet method is also excellent for high-quality spectra.[9]

-

Sample Preparation (ATR): Place a small amount of the solid sample directly onto the ATR crystal. Ensure good contact by applying pressure with the anvil.

-

Sample Preparation (KBr): Mix ~1 mg of the sample with ~100 mg of dry KBr powder. Grind the mixture thoroughly and press it into a transparent pellet using a hydraulic press.[9]

-

Data Acquisition:

-

Place the sample (ATR crystal or KBr pellet) in the spectrometer's sample compartment.

-

Collect a background spectrum of the empty ATR crystal or a pure KBr pellet.

-

Collect the sample spectrum.

-

The final spectrum is reported in terms of absorbance or transmittance versus wavenumber (cm⁻¹).

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the electronic transitions within the molecule and is particularly useful for highly conjugated systems like the two aromatic rings in the target compound.

Predicted UV-Vis Absorption Data

Table 5: Predicted UV-Vis Absorptions (in Methanol)

| λ_max (nm) | Electronic Transition | Rationale |

|---|

| ~250-280 | π → π* | Strong absorption due to the conjugated aromatic systems. The exact maximum will depend on the solvent polarity.[10][11] |

Experimental Protocol: UV-Vis Spectroscopy

Causality: Methanol is a common and appropriate solvent as it is UV-transparent in the region of interest and is a good solvent for many organic compounds. A concentration scan may be necessary to find an optimal absorbance value (typically between 0.1 and 1.0) to ensure adherence to the Beer-Lambert law.

-

Sample Preparation: Prepare a stock solution of the compound in a UV-grade solvent (e.g., methanol) of known concentration. Perform serial dilutions to obtain a solution with an absorbance in the optimal range.

-

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition:

-

Fill a quartz cuvette with the pure solvent to serve as the blank.

-

Fill a second matched quartz cuvette with the sample solution.

-

Scan a wavelength range from approximately 200 to 400 nm.

-

The resulting spectrum plots absorbance versus wavelength.

-

References

-

Kubiak, R., et al. (2021). (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. Molecules, 26(7), 2033. Available at: [Link]

-

Tuno, M., et al. (2015). DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 136, 114-126. Available at: [Link]

-

The Royal Society of Chemistry. (2015). Supporting Information 22-01-15. Available at: [Link]

-

PubChem. (n.d.). 3-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

PubChem. (n.d.). 4-Fluorophenylboronic acid. National Center for Biotechnology Information. Available at: [Link]

-

ResearchGate. (2017). Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. Available at: [Link]

-

ResearchGate. (n.d.). FT-IR spectrum of 4-vinylphenyl boronic acid (VPBA, top) and CRX-3 (bottom). Available at: [Link]

-

ResearchGate. (n.d.). a UV–vis absorption spectrum, fluorescence excitation, and emission... Available at: [Link]

-

Das, S., et al. (2003). Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid. Tetrahedron Letters, 44(42), 7719-7722. Available at: [Link]

-

Babur Sas, E. (2018). Characterization of 3 fluoro-4-formylphenylboronic acid molecule with density functional teory. Sakarya University Journal of Science, 22(6), 1886-1892. Available at: [Link]

-

MassBank. (2008). MSBNK-IPB_Halle-PB000166. Available at: [Link]

-

PubChem. (n.d.). (3-Carbamoyl-4-fluorophenyl)boronic acid. National Center for Biotechnology Information. Available at: [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information. Available at: [Link]

-

Heller, S. R., & Milne, G. W. A. (1978). EPA/NIH Mass Spectral Data Base. U.S. Government Printing Office. Available at: [Link]

-

Wang, N., et al. (2015). Online ATR-FT-IR for Real-Time Monitoring of the Aspirin Esterification Process in an Acid-Mediated Reaction. Spectroscopy. Available at: [Link]

-

ResearchGate. (n.d.). UV‐Vis spectra before and after the reactions of phenylboronic acid... Available at: [Link]

-

da Silva, F. F., et al. (2011). 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates. Magnetic Resonance in Chemistry, 49(11), 752-756. Available at: [Link]

Sources

- 1. 97760-98-0 Cas No. | 4 | Matrix Scientific [matrixscientific.com]

- 2. sites.pitt.edu [sites.pitt.edu]

- 3. researchgate.net [researchgate.net]

- 4. (Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 5. DFT calculations and experimental FT-IR, FT-Raman, NMR, UV-Vis spectral studies of 3-fluorophenylboronic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1H, 13C, 19F and 11B NMR spectral reference data of some potassium organotrifluoroborates - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. spectroscopyonline.com [spectroscopyonline.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

Arylboronic Acid Derivatives: A Technical Guide for Advanced Research and Development

Introduction: The Enduring Versatility of the Arylboronic Acid Moiety

From their foundational role in carbon-carbon bond formation to their sophisticated applications in targeted therapeutics and molecular sensing, arylboronic acid derivatives have established themselves as indispensable tools in modern chemical and biomedical research.[1][2] Their unique combination of stability, reactivity, and biological compatibility has propelled them from niche reagents to cornerstone building blocks across multiple scientific disciplines.[1][2] This guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the core principles, experimental methodologies, and cutting-edge applications of these remarkable compounds. We will delve into the causality behind experimental choices, offering field-proven insights to empower your research and development endeavors.

Part 1: Foundational Chemistry and Synthesis of Arylboronic Acids

A fundamental understanding of the structure and reactivity of arylboronic acids is paramount to harnessing their full potential. The key to their utility lies in the boron atom's vacant p-orbital, which imparts Lewis acidity and enables a rich variety of chemical transformations.

Unique Properties and Reactivity

Arylboronic acids are generally stable, crystalline solids that are often amenable to purification by recrystallization.[3] Their properties can be finely tuned by modifying the substituents on the aromatic ring.[1] A critical aspect of their reactivity is the reversible formation of boronate esters with diols, a property that is central to their use in chemical sensors and dynamic covalent chemistry.[4][5] Furthermore, they can act as catalysts in their own right, promoting reactions such as dehydrative C-alkylation.[6]

Key Synthetic Routes

The choice of synthetic route is dictated by the desired substitution pattern, functional group tolerance, and scale of the reaction.

-

From Organometallic Reagents (Grignard or Organolithium): This classic method involves the reaction of an aryl Grignard or organolithium reagent with a trialkyl borate, followed by acidic hydrolysis.[3][7] While robust, its scope can be limited by the functional group compatibility of the highly reactive organometallic intermediate.

-

Miyaura Borylation: A palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and a diboron reagent, such as bis(pinacolato)diboron (B₂pin₂), offers a milder and more versatile alternative.[7] This method exhibits excellent functional group tolerance.

-

Iridium-Catalyzed C-H Borylation: This powerful technique allows for the direct conversion of aromatic C-H bonds to C-B bonds, providing access to isomers that are difficult to obtain through traditional methods.[7][8] It is particularly valuable for late-stage functionalization of complex molecules.

Experimental Protocol: Synthesis of 4-Methoxyphenylboronic Acid via Miyaura Borylation

This protocol provides a representative example of a palladium-catalyzed borylation.

Materials:

-

4-Bromoanisole (1.0 mmol, 187 mg)

-

Bis(pinacolato)diboron (B₂pin₂) (1.1 mmol, 279 mg)

-

[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.03 mmol, 22 mg)

-

Potassium acetate (KOAc) (3.0 mmol, 294 mg)

-

1,4-Dioxane (5 mL)

Procedure:

-

To an oven-dried Schlenk flask, add 4-bromoanisole, B₂pin₂, Pd(dppf)Cl₂, and KOAc.

-

Evacuate and backfill the flask with an inert atmosphere (e.g., argon or nitrogen) three times.

-

Add 1,4-dioxane via syringe.

-

Heat the reaction mixture to 80 °C and stir for 12-16 hours.

-

Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

-

Wash the organic layer with water (2 x 10 mL) and brine (10 mL).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The resulting boronate ester can often be used directly or hydrolyzed to the boronic acid by stirring with aqueous acid.

-

Purify the crude product by column chromatography on silica gel or recrystallization.

Part 2: The Suzuki-Miyaura Coupling: A Pillar of Modern Synthesis

First reported in 1979, the Suzuki-Miyaura reaction has become one of the most powerful and widely used methods for forming carbon-carbon bonds, earning Akira Suzuki a share of the 2010 Nobel Prize in Chemistry.[9][10] Its success is due to its mild reaction conditions, broad functional group tolerance, and the low toxicity of the boron-containing reagents.[10]

The Catalytic Cycle

The reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.

Caption: The catalytic cycle of the Suzuki-Miyaura coupling reaction.

The key steps are:

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (R¹-X) to form a Pd(II) intermediate.

-

Transmetalation: The organic group (R²) is transferred from the activated boronic acid (in the form of a borate) to the palladium center, displacing the halide. The presence of a base is crucial for this step, as it activates the boronic acid.[11]

-

Reductive Elimination: The two organic fragments (R¹ and R²) are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.

Critical Parameters: Ligand and Base Selection

The choice of ligand and base is critical for a successful Suzuki-Miyaura coupling.

-

Ligands: Phosphine ligands are most common.[10][12] Electron-rich and bulky ligands facilitate both the oxidative addition and reductive elimination steps.[10][12] N-heterocyclic carbenes (NHCs) have also emerged as highly effective ligands.[10]

-

Bases: The base activates the boronic acid to form a more nucleophilic borate species, which facilitates transmetalation.[10][11] Common bases include carbonates (e.g., K₂CO₃, Cs₂CO₃), phosphates (e.g., K₃PO₄), and hydroxides (e.g., NaOH). The choice of base can depend on the lability of functional groups in the substrates.

| Component | Examples | Function/Rationale |

| Palladium Precatalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd₂(dba)₃ | Source of the active Pd(0) catalyst. |

| Ligand | PPh₃, P(t-Bu)₃, SPhos, XPhos | Stabilizes the Pd catalyst, modulates reactivity.[13] Electron-rich and bulky ligands are often preferred.[12] |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃, NaOH | Activates the boronic acid for transmetalation.[11] |

| Solvent | Toluene, Dioxane, DMF, THF/H₂O | Solubilizes reactants and influences reaction rate and selectivity. |

Part 3: Arylboronic Acids in Medicinal Chemistry and Drug Development

The boronic acid moiety is a privileged scaffold in medicinal chemistry, primarily due to its ability to form reversible covalent bonds with the hydroxyl groups of serine, threonine, or tyrosine residues in enzyme active sites.

Boronic Acid-Containing Drugs

Several boronic acid-based drugs have received FDA approval, validating their therapeutic potential.

-

Bortezomib (Velcade®): A dipeptide boronic acid that reversibly inhibits the 26S proteasome, a key regulator of intracellular protein homeostasis.[14][15] Its inhibition leads to the accumulation of pro-apoptotic factors, inducing cell death in cancer cells.[16][17] It is a cornerstone therapy for multiple myeloma.[18]

Caption: Mechanism of action of Bortezomib as a proteasome inhibitor.

-

Vaborbactam: A cyclic boronic acid that acts as a β-lactamase inhibitor.[19] It protects β-lactam antibiotics, such as meropenem, from degradation by bacterial enzymes like Klebsiella pneumoniae carbapenemase (KPC).[20][21][22][23]

Part 4: Arylboronic Acids as Chemical Sensors

The ability of arylboronic acids to reversibly bind with 1,2- and 1,3-diols forms the basis of their application as chemical sensors, particularly for saccharides.[24][25][26][27]

Principle of Saccharide Sensing

The binding of a saccharide to a boronic acid sensor can induce a change in the sensor's photophysical properties, such as fluorescence.[25] Many sensors are designed with a fluorophore and a proximal amine group. In the unbound state, the nitrogen's lone pair can quench the fluorophore's emission through photoinduced electron transfer (PET).[25] Upon binding a diol, the boron center becomes tetrahedral and more Lewis acidic, leading to a B-N dative bond. This interaction removes the quenching effect of the amine, resulting in a "turn-on" fluorescence signal.[25]

Caption: Principle of a 'turn-on' fluorescent arylboronic acid sensor.

Applications in Diagnostics

These sensors are being developed for various diagnostic applications, including the continuous monitoring of glucose levels in diabetic patients and the detection of cancer biomarkers, as cancer cells often overexpress certain cell-surface carbohydrates.[24][25][28]

Part 5: Emerging Applications and Future Outlook

The utility of arylboronic acids continues to expand into new and exciting areas.

-

Materials Science: They are used to create self-healing hydrogels, stimuli-responsive polymers, and other advanced materials.[4][5] The dynamic covalent nature of the boronate ester bond allows for materials that can adapt to their environment.[4][5]

-

Bioconjugation: Arylboronic acids serve as versatile handles for the site-specific modification of proteins and other biomolecules.

The future of arylboronic acid research will likely focus on the development of more sophisticated catalysts for their synthesis, the design of next-generation therapeutics with improved specificity and reduced off-target effects, and the creation of novel materials with unprecedented properties. Their journey from a synthetic curiosity to a cornerstone of modern science is a testament to their remarkable chemical versatility.

References

-

Arylboronic acid or boronate synthesis. Organic Chemistry Portal. [Link]

-

Murphy, J. M., Tzschucke, C. C., & Hartwig, J. F. (2007). One-Pot Synthesis of Arylboronic Acids and Aryl Trifluoroborates by Ir-Catalyzed Borylation of Arenes. Organic Letters. [Link]

-

Hiller, N. de J., et al. (2020). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. European Journal of Organic Chemistry. [Link]

-

Arylboronic acids in organic synthesis. ResearchGate. [Link]

-

Kaur, G., et al. (2012). Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates. PMC. [Link]

-

Afrifa, C. K., et al. (2021). Design and Synthesis of Arylboronic Acid Chemosensors for the Fluorescent-Thin Layer Chromatography (f-TLC) Detection of Mycolactone. MDPI. [Link]

-

Recent Advances/Contributions in the Suzuki–Miyaura Reaction. Royal Society of Chemistry. [Link]

-

Silva, F., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Molecules. [Link]

-

Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. Journal of Materials Chemistry B. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Bull, S. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. Chemical Reviews. [Link]

-

Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Green, S. R., et al. (2020). Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. Organic Letters. [Link]

-

Bull, S. D., et al. (2021). Molecular Boronic Acid-Based Saccharide Sensors. ACS Publications. [Link]

-

Tooke, C. L., et al. (2024). Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies. International Journal of Molecular Sciences. [Link]

-

Han, G. S., & Domaille, D. W. (2022). Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties. RSC Publishing. [Link]

-

Hiller, N. de J., et al. (2020). Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis. Sci-Hub. [Link]

-

Podar, K., et al. (2020). Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications. Cancer Metastasis Reviews. [Link]

-

VABOMERE (meropenem and vaborbactam) How It Works. Vabomere. [Link]

-

Walker, S. D., et al. (2006). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society. [Link]

-

Bortezomib. Wikipedia. [Link]

-

What is the mechanism of Bortezomib?. Patsnap Synapse. [Link]

-

Vaborbactam. Wikipedia. [Link]

-

Li, M., et al. (2022). Simple Boronic Acid-Appended Sensor Array for Saccharides by Linear Discriminant Analysis. MDPI. [Link]

-

Bull, S. D., et al. (2023). Molecular Boronic Acid-Based Saccharide Sensors. ePrints Soton. [Link]

-

Ling, H., et al. (2003). Bortezomib: Understanding the Mechanism of Action. Molecular Cancer Therapeutics. [Link]

-

Lomovskaya, O., et al. (2016). Vaborbactam: Spectrum of Beta-Lactamase Inhibition and Impact of Resistance Mechanisms on Activity in Enterobacteriaceae. Antimicrobial Agents and Chemotherapy. [Link]

-

Totir, M. A., et al. (2017). Biochemical Activity of Vaborbactam. Antimicrobial Agents and Chemotherapy. [Link]

-

Bortezomib (Velcade) Mechanism of Action - Proteosome Inhibitors. YouTube. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Sci-Hub. Arylboronic Acids and their Myriad of Applications Beyond Organic Synthesis / European Journal of Organic Chemistry, 2020 [sci-hub.box]

- 3. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 5. Connecting the dynamics and reactivity of arylboronic acids to emergent and stimuli-responsive material properties - Journal of Materials Chemistry B (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Arylboronic acid or boronate synthesis [organic-chemistry.org]

- 9. books.rsc.org [books.rsc.org]

- 10. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Yoneda Labs [yonedalabs.com]

- 14. Bortezomib - Wikipedia [en.wikipedia.org]

- 15. What is the mechanism of Bortezomib? [synapse.patsnap.com]

- 16. aacrjournals.org [aacrjournals.org]

- 17. m.youtube.com [m.youtube.com]

- 18. Bortezomib advanced mechanisms of action in multiple myeloma, solid and liquid tumors along with its novel therapeutic applications - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Vaborbactam - Wikipedia [en.wikipedia.org]

- 20. Meropenem/Vaborbactam—A Mechanistic Review for Insight into Future Development of Combinational Therapies - PMC [pmc.ncbi.nlm.nih.gov]

- 21. VABOMERE (meropenem and vaborbactam) Ç How It Works [vabomere.com]

- 22. journals.asm.org [journals.asm.org]

- 23. Biochemical Activity of Vaborbactam - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Synthesis and Evaluation of Aryl Boronic Acids as Fluorescent Artificial Receptors for Biological Carbohydrates - PMC [pmc.ncbi.nlm.nih.gov]

- 25. pubs.acs.org [pubs.acs.org]

- 26. pubs.acs.org [pubs.acs.org]

- 27. eprints.soton.ac.uk [eprints.soton.ac.uk]

- 28. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to the Safe Handling of 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid

For Researchers, Scientists, and Drug Development Professionals

Chemical Identity and Structural Rationale for Precaution

3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid is a multifaceted organic compound with significant potential in medicinal chemistry and organic synthesis. Its structure incorporates several key functional groups that dictate its reactivity and, consequently, its handling requirements.

| Property | Value | Source |

| IUPAC Name | (3-((3-bromophenyl)carbamoyl)-4-fluorophenyl)boronic acid | N/A |

| Molecular Formula | C₁₃H₁₀BBrFNO₃ | N/A |

| Molecular Weight | 350.94 g/mol | N/A |

| CAS Number | Not available | N/A |

The molecule's architecture suggests its utility as a building block in drug discovery, likely leveraging the boronic acid moiety for cross-coupling reactions and the substituted phenyl rings for modulating biological activity. The presence of a bromine atom, a fluorine atom, and a carbamoyl linkage introduces specific electronic and steric properties that must be considered for both its intended use and its safe handling.

Hazard Assessment: A Synthesis of Analogous Compound Data

In the absence of a specific Safety Data Sheet (SDS) for this compound, a conservative hazard assessment is derived from the known profiles of its constituent chemical classes.

Arylboronic Acids

Arylboronic acids are a well-established class of reagents in organic synthesis. While generally considered to be of low to moderate acute toxicity, they are not without hazards.

-

Irritation: Many phenylboronic acids are classified as irritants. For instance, 4-Bromophenylboronic acid and 4-Fluorophenylboronic acid are known to cause skin and serious eye irritation.[1][2][3][4][5] It is therefore prudent to assume that this compound will exhibit similar properties.

-

Respiratory Tract Irritation: Inhalation of arylboronic acid dust can lead to respiratory irritation.[1][2][3][4][5]

-

Oral Toxicity: Some substituted phenylboronic acids are harmful if swallowed.[4][6][7]

Halogenated Aromatic Compounds

The presence of bromine and fluorine on the phenyl rings warrants additional caution. Halogenated organic compounds can have a range of toxicological profiles.[8] While the specific toxicology of this compound is unknown, some halogenated compounds are known to be persistent in the environment and can have long-term health effects with chronic exposure.

Phenylcarbamoyl Moiety

The N-phenylcarbamoyl group introduces a site for hydrogen bonding and potential metabolic activity. While the immediate hazards are likely dominated by the boronic acid and halogenated components, the overall toxicological profile of the molecule could be influenced by this group. Some complex molecules containing a phenylcarbamoyl group have been associated with long-term health hazards such as carcinogenicity and reproductive toxicity, though this is highly structure-dependent.[9]

Anticipated GHS Classification

Based on the available data for analogous compounds, the following Globally Harmonized System (GHS) classifications should be anticipated for this compound:

| Hazard Class | Hazard Statement | Rationale |

| Skin Corrosion/Irritation | H315: Causes skin irritation | Based on data for 4-Bromophenylboronic acid and 4-Fluorophenylboronic acid.[1][2][3][4][5] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | Based on data for 4-Bromophenylboronic acid and 4-Fluorophenylboronic acid.[1][2][3][4][5] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation | Based on data for 4-Bromophenylboronic acid and 4-Fluorophenylboronic acid.[1][2][3][4][5] |

| Acute Toxicity (Oral) | H302: Harmful if swallowed | A precautionary classification based on some substituted phenylboronic acids.[4][6][7] |

It is imperative to handle this compound as if it possesses all these hazards until specific toxicological data becomes available.

Safe Handling and Personal Protective Equipment (PPE)

A multi-layered approach to safety is essential when working with this compound. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment.

Engineering Controls

-

Fume Hood: All manipulations of the solid compound or its solutions should be conducted in a certified chemical fume hood to minimize the risk of inhalation.[10]

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of dust or vapors.[11]

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound:

-

Eye Protection: ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles are required.[10]

-

Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, should be worn.[1][10] Given that some halogenated solvents can penetrate nitrile gloves, double gloving may be a prudent additional precaution.[10] Always inspect gloves for tears or punctures before use and wash hands thoroughly after removing them.

-

Protective Clothing: A laboratory coat should be worn at all times.[1][10] For larger quantities or when there is a significant risk of splashing, a chemically resistant apron should also be used.

-

Respiratory Protection: If there is a risk of generating significant amounts of dust and engineering controls are insufficient, a NIOSH-approved respirator with a particulate filter (e.g., N95) may be necessary.[3]

Caption: Personal Protective Equipment (PPE) decision workflow for handling this compound.

Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and prevent hazardous situations.

-

Container: Store in a tightly sealed, properly labeled container.[1][2]

-

Environment: Keep in a cool, dry, and well-ventilated area, away from direct sunlight and sources of ignition.[1][2] Refrigeration may be recommended for long-term storage.[2]

-

Incompatibilities: Avoid contact with strong oxidizing agents, strong bases, and moisture. Boronic acids can undergo protodeboronation in the presence of water, especially under non-neutral pH conditions.

First Aid and Emergency Procedures

In the event of exposure, immediate action is critical.

| Exposure Route | First Aid Measures |

| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[1][2][5][11] |

| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][2][5] If irritation persists, seek medical attention. |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][2][5][11] Seek immediate medical attention. |

| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[1][5][6] Seek immediate medical attention. |

Spill Response

-

Small Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. The area should then be cleaned with a suitable solvent and washed with soap and water.

-

Large Spills: Evacuate the area and prevent entry. Wear appropriate PPE, including respiratory protection. Contain the spill and collect the material using a method that does not generate dust (e.g., using a HEPA-filtered vacuum). Dispose of the waste in accordance with local, state, and federal regulations.

Caption: A stepwise decision-making process for responding to a spill of this compound.

Disposal Considerations

All waste containing this compound should be treated as hazardous waste.

-

Containers: Empty containers should be triple-rinsed with a suitable solvent, and the rinsate collected as hazardous waste.

-

Disposal: Dispose of the compound and any contaminated materials in a licensed hazardous waste disposal facility, in accordance with all applicable regulations.

Scientific Context and Experimental Protocols

The unique structure of this compound makes it a valuable intermediate in several areas of chemical research.

Potential Applications

-

Suzuki-Miyaura Cross-Coupling Reactions: The boronic acid functionality is a cornerstone of this powerful carbon-carbon bond-forming reaction, enabling the synthesis of complex biaryl structures.

-

Medicinal Chemistry: The compound can serve as a scaffold for the development of novel therapeutic agents. The fluorophenyl and bromophenyl groups can modulate pharmacokinetic and pharmacodynamic properties.

-

Materials Science: Arylboronic acids are used in the development of sensors, polymers, and other advanced materials.[12]

General Experimental Protocol for a Suzuki-Miyaura Coupling

This protocol is a general guideline and should be adapted and optimized for specific substrates and reaction conditions.

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine this compound (1.0 eq.), the desired aryl halide (1.2 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.), and a base (e.g., K₂CO₃, 2.0 eq.).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of toluene and water.

-

Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and monitor its progress by a suitable analytical technique (e.g., TLC or LC-MS).

-

Workup: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water and brine.

-

Purification: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography or recrystallization.

Conclusion

While this compound is a compound with significant synthetic potential, the lack of specific safety data necessitates a cautious and well-informed approach to its handling. By treating it with the precautions appropriate for its constituent chemical classes—as an irritant, a potential respiratory sensitizer, and a compound of unknown long-term toxicity—researchers can mitigate the risks and safely explore its utility in their work. Adherence to the guidelines outlined in this document is essential for ensuring a safe laboratory environment.

References

- Vertex AI Search, Safety D

- Fisher Scientific, Safety Data Sheet for 4-Fluorophenylboronic acid. (2023-08-21).

- Tokyo Chemical Industry Co., Ltd.

- PubChem, Compound Summary for (3-Carbamoyl-4-fluorophenyl)boronic acid.

- Sigma-Aldrich, Safety Inform

- PubChem, Laboratory Chemical Safety Summary (LCSS) for 4-Fluorophenylboronic acid.

- ACS Publications, Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021-06-08).

- Chemos GmbH & Co.

- Fisher Scientific, Safety Data Sheet for 4-Fluorophenylboronic acid. (2025-12-19).

- ResearchGate, Synthesis and Crystal Structure of 4-Amino-3-fluorophenylboronic Acid. (2003-08-06).

- ChemicalBook, 3-Fluorophenylboronic acid Product Inform

- University of Pittsburgh, Synthesis and crystal structure of 4-amino-3-fluorophenylboronic acid.

- Fisher Scientific, Safety Data Sheet for 4-Formylnaphthalene-1-boronic acid.

- PubMed Central, Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- European Directorate for the Quality of Medicines & HealthCare, Safety Data Sheet for a complex phenylcarbamoyl compound.

- ResearchGate, Aryl boronic acids: potentially mutagenic synthetic intermedi

- Sigma-Aldrich, Product Inform

- Vanderbilt University, Chemical Safety Protocol for Halogen

- Carl Roth, Safety D

- Organic Syntheses, One-pot syntheses of a variety of tetrabutylammonium trifluoroborates directly

- Fisher Scientific, Safety D

- Sigma-Aldrich, Safety Data Sheet for Phenylboronic acid. (2025-10-15).

- PubMed Central, Boronic-Acid-Modified Nanomaterials for Biomedical Applic

- Plasma Science and Fusion Center, Halogen

- ResearchGate, Preparation and Characterization of Fluorophenylboronic Acid-functionalized Monolithic Columns. (2025-08-07).

- ACS Publications, Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (2021-06-08).

- PubMed Central, Perspective on halogen

- CDH Fine Chemical, Material Safety D

- Organic Syntheses, (3,4,5-trifluorophenyl)boronic acid.

- PubChem, Compound Summary for 4-Carboxy-3-fluorophenylboronic acid.

- Lab Alley, Boric Acid Safety & Hazards.

- NINGBO INNO PHARMCHEM CO.,LTD., Exploring the Versatility of Fluorinated Phenylboronic Acids in Chemical Research.

Sources

- 1. dcfinechemicals.com [dcfinechemicals.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. 4-Bromophenylboronic acid = 95.0 5467-74-3 [sigmaaldrich.com]

- 4. 4-Fluorophenylboronic acid | C6H6BFO2 | CID 285645 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. fishersci.com [fishersci.com]

- 6. fishersci.com [fishersci.com]

- 7. cdhfinechemical.com [cdhfinechemical.com]

- 8. Perspective on halogenated organic compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 9. sds.edqm.eu [sds.edqm.eu]

- 10. cdn.vanderbilt.edu [cdn.vanderbilt.edu]

- 11. fishersci.com [fishersci.com]

- 12. nbinno.com [nbinno.com]

Methodological & Application

Application Notes and Protocols: 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid for Cancer Cell Line Studies

For Researchers, Scientists, and Drug Development Professionals

Authored by: Your Senior Application Scientist

Abstract

This document provides a detailed technical guide for the application of 3-(3-Bromophenylcarbamoyl)-4-fluorophenylboronic acid in cancer cell line studies. Phenylboronic acid derivatives have emerged as a promising class of compounds in oncology research due to their potential to selectively target cancer cells and induce apoptosis.[1][2] This guide outlines the hypothesized mechanism of action, provides detailed protocols for assessing its efficacy, and offers insights into the interpretation of results. The protocols described herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Therapeutic Potential of Phenylboronic Acid Derivatives

Cancer remains a formidable challenge in modern medicine, necessitating the continuous development of novel therapeutic agents that can selectively eradicate malignant cells while minimizing harm to healthy tissues. Phenylboronic acids (PBAs) and their derivatives have garnered significant attention for their diverse biological activities, including their potential as anticancer agents.[1][2][3] One of the key attributes of some PBA derivatives is their ability to interact with sialic acid residues that are often overexpressed on the surface of cancer cells, offering a potential mechanism for targeted drug delivery.[4]

The compound this compound is a novel molecule that combines the structural features of a phenylboronic acid with a bromophenylcarbamoyl moiety. While specific data on this compound is emerging, its structural analogues have demonstrated potent anti-proliferative and pro-apoptotic effects in various cancer cell lines. This guide will explore the anticipated mechanism of action and provide robust protocols for its investigation.

Hypothesized Mechanism of Action

Based on the known activities of related phenylboronic acid compounds, this compound is hypothesized to exert its anticancer effects through a multi-faceted mechanism involving the induction of apoptosis and cell cycle arrest. The boronic acid moiety is a key functional group that can form covalent bonds with biological targets, potentially inhibiting key enzymes or cellular processes.[1][2]

Induction of Apoptosis via p53 and MAPK Signaling Pathways

A plausible mechanism of action for this compound is the induction of apoptosis, or programmed cell death, a critical process for eliminating cancerous cells.[5][6] This is often mediated through the activation of key tumor suppressor pathways, such as the p53 signaling pathway, and modulation of stress-activated pathways like the Mitogen-Activated Protein Kinase (MAPK) pathway.[5][7][8]

-

p53 Pathway Activation: The tumor suppressor protein p53 plays a central role in responding to cellular stress, including DNA damage, by orchestrating cell cycle arrest, DNA repair, or apoptosis.[6] It is hypothesized that this compound may induce cellular stress, leading to the stabilization and activation of p53. Activated p53 can then transcriptionally upregulate pro-apoptotic proteins such as Bax, leading to mitochondrial dysfunction and the activation of the caspase cascade.[9]

-

MAPK Pathway Modulation: The MAPK signaling cascade is a crucial regulator of cell proliferation, differentiation, and survival.[8] In many cancers, this pathway is dysregulated, promoting uncontrolled cell growth.[8] It is proposed that the subject compound could modulate the MAPK pathway, potentially inhibiting pro-survival signals and activating pro-apoptotic signals, thereby contributing to cancer cell death.

The following diagram illustrates the hypothesized signaling pathway:

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols

The following protocols provide a framework for evaluating the anticancer efficacy of this compound in vitro.

Synthesis of this compound

Note: This is a proposed synthetic route and would require optimization.

Cell Viability Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Materials:

-

Cancer cell lines of interest (e.g., MCF-7, A549, HCT116)